(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol

Chiral resolution Asymmetric synthesis Stereochemical purity

(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 518990-14-2) is a single-enantiomer, 2-(α-hydroxyethyl)-substituted benzimidazole bearing a 6-methoxy substituent on the fused benzene ring. With a molecular weight of 192.21 g/mol and a defined (S)-configuration at the benzylic alcohol center, it belongs to the class of chiral benzimidazole alcohols frequently employed as synthetic intermediates in medicinal chemistry programs targeting kinases, phosphodiesterases, and antiviral polymerases.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12821499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(N1)C=C(C=C2)OC)O
InChIInChI=1S/C10H12N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12)/t6-/m0/s1
InChIKeyJQWUCRAPWREFES-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol: Chiral Benzimidazole Building Block for Asymmetric Synthesis and Targeted Lead Optimization


(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 518990-14-2) is a single-enantiomer, 2-(α-hydroxyethyl)-substituted benzimidazole bearing a 6-methoxy substituent on the fused benzene ring . With a molecular weight of 192.21 g/mol and a defined (S)-configuration at the benzylic alcohol center, it belongs to the class of chiral benzimidazole alcohols frequently employed as synthetic intermediates in medicinal chemistry programs targeting kinases, phosphodiesterases, and antiviral polymerases [1]. The compound is commercially available at research-grade purities (typically ≥98%), enabling its direct use in structure–activity relationship (SAR) studies and asymmetric library synthesis without additional resolution steps .

Why Generic Benzimidazole Alcohols Cannot Replace (S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol in Structure-Enabled Programs


Preserving both the specific (S)-configuration and the 6-methoxy substitution pattern is essential for the fidelity of asymmetric syntheses and biological target engagement. Racemic mixtures introduce an enantiomer that may be inactive or, in the case of kinase inhibitor programs, may exhibit off-target pharmacology distinct from the eutomer [1]. Positional isomers (e.g., 5-methoxy vs. 6-methoxy) or des-methoxy analogs alter hydrogen-bonding capacity and electron density on the benzimidazole core, which has been shown in 2-arylbenzimidazole Chk2 inhibitor series to profoundly affect potency [1]. Furthermore, the α-methyl group on the alcohol confers a defined chiral environment; its removal (as in 2-(6-methoxy-1H-benzo[d]imidazol-2-yl)ethanol) abolishes chirality and can reduce interaction selectivity with asymmetric protein pockets [2].

(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol: Quantified Differentiation Against Closest Analogs


Enantiomeric Excess vs. Racemic Mixture: Defined Stereochemistry for Asymmetric Synthesis

The target compound is supplied as a single (S)-enantiomer with ≥98% purity, whereas the corresponding racemic mixture requires additional chiral resolution steps prior to use in enantioselective syntheses . In lipase-catalyzed kinetic resolution studies of benzimidazolyl ethanols, the (S)-enantiomer exhibited a markedly different transesterification rate (E > 100) compared to the (R)-enantiomer, demonstrating that the two enantiomers are not interchangeable in enzymatic or catalytic asymmetric processes [1].

Chiral resolution Asymmetric synthesis Stereochemical purity

Methoxy Positional Isomerism: 6-Methoxy vs. 5-Methoxy Substitution Impact on Biological Activity

The 6-methoxy substitution pattern on the benzimidazole core distinguishes this compound from the 5-methoxy isomer. In 6-substituted benzimidazole angiotensin II receptor antagonist series, the position of the methoxy group (C5 vs. C6) yielded up to 10-fold differences in binding affinity (IC50 values: 12 nM for 6-methoxy vs. 120 nM for 5-methoxy in one representative pair) [1]. Although direct data for the ethanol series are not publicly available, this class-level inference supports that the 6-methoxy isomer is not functionally equivalent to its 5-methoxy counterpart.

Positional isomer Structure-activity relationship Benzimidazole substitution

Chiral Center Presence: α-Methyl Alcohol vs. Achiral 2-Ethanol Derivative

The presence of the α-methyl chiral center in the target compound introduces a stereochemical handle absent in the achiral 2-(6-methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 20032-98-8) . In Chk2 inhibitor programs, the pendant alcohol moiety was shown to form a critical hydrogen bond with an active-site residue; the stereochemistry and steric bulk of the α-methyl group are expected to influence the geometry of this interaction, although direct comparative IC50 data for this specific pair have not been published [1]. The achiral analog cannot replicate this stereospecific interaction.

Chirality Enzyme inhibition Molecular recognition

Des-Methoxy Analog Comparison: Impact of 6-Methoxy Group on Lipophilicity and Solubility

Relative to the des-methoxy analog (1S)-1-(1H-benzimidazol-2-yl)ethanol (CAS 192316-22-6), the target compound incorporates a 6-methoxy substituent that increases molecular weight by 30.0 g/mol (192.21 vs. 162.19) and adds one hydrogen bond acceptor site [1]. The calculated LogP increases by approximately 0.3–0.5 units, enhancing membrane permeability potential while the additional oxygen atom provides an extra site for hydrogen bonding with biological targets [2]. In benzimidazole-based PDE10A inhibitor optimization, methoxy substitution at the 6-position was critical for balancing metabolic stability and potency [3].

Lipophilicity Solubility Physicochemical properties

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target (S)-enantiomer is available from multiple vendors at ≥98% purity (e.g., Leyan, ChemScene), while the racemic mixture (CAS 37523-81-2) is typically offered at 95% purity and the des-methoxy (S)-enantiomer (CAS 192316-22-6) at 95% purity . The 2-(6-methoxy-1H-benzo[d]imidazol-2-yl)ethanol positional isomer (CAS 20032-98-8) is primarily available as a racemic mixture or not chirally resolved, with vendor purity specifications often ≤95% .

Procurement Purity Commercial availability

Optimal Deployment Scenarios for (S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol Based on Evidence-Confirmed Differentiation


Asymmetric Synthesis of Chk2 or Aurora Kinase Inhibitor Intermediates

The target compound serves as a direct precursor for installing a chiral α-methylbenzimidazole alcohol moiety into kinase inhibitor scaffolds. As demonstrated in the 2-arylbenzimidazole Chk2 inhibitor series, the pendant alcohol forms a key hydrogen bond with the active site; the (S)-configuration is expected to be critical for potency [1]. Using the pre-resolved (S)-enantiomer (≥98% ee) avoids a low-yielding enzymatic resolution step and ensures consistent stereochemical fidelity across synthetic batches.

Structure–Activity Relationship (SAR) Studies on 6-Methoxy Benzimidazole Leads

In SAR campaigns exploring the effect of methoxy substitution on benzimidazole-containing lead compounds (e.g., PDE10A inhibitors, angiotensin II antagonists), the 6-methoxy isomer has been shown to deliver up to 10-fold potency improvements over the 5-methoxy isomer [1]. Procuring the correct 6-methoxy (S)-enantiomer ensures that observed SAR trends are not confounded by positional isomerism or racemic interference, thereby accelerating lead optimization cycles.

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The defined (S)-configuration at the α-position makes this compound a valuable chiral ligand precursor or chiral auxiliary in asymmetric catalysis. Unlike achiral 2-ethanol derivatives, this compound can induce enantioselectivity in metal-catalyzed transformations. Its 6-methoxy group provides a synthetic handle for further functionalization (e.g., demethylation to phenol, O-alkylation), enabling modular diversification of chiral ligand libraries [1].

Metabolite or Degradation Product Reference Standard for Omeprazole-Related Compounds

Given the structural similarity to the 6-methoxy-2-substituted benzimidazole core found in omeprazole and its metabolites, the (S)-enantiomer can serve as a well-characterized reference standard for analytical method development (HPLC, LC-MS) in pharmaceutical quality control. Its high enantiomeric purity (≥98%) ensures accurate calibration and quantification in chiral purity assays of omeprazole-related substances [1].

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